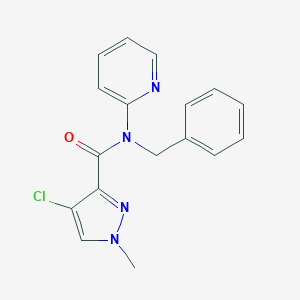
N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide, also known as BCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCP belongs to the class of pyrazole derivatives and is known for its unique chemical structure, which makes it an attractive molecule for drug discovery.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. In cancer cells, N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of various enzymes involved in cell proliferation and induce cell cycle arrest and apoptosis. In inflammation, N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Moreover, N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide has been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of various enzymes involved in cell proliferation and induce cell cycle arrest and apoptosis. In inflammation, N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Moreover, N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide has been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its unique chemical structure, which makes it an attractive molecule for drug discovery. Moreover, N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide has been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further research. However, N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide also has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide, including the development of new synthetic methods to improve its yield and purity. Moreover, further studies are needed to fully understand the mechanism of action of N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide and its potential therapeutic applications in various diseases. Additionally, the development of new formulations and delivery systems may improve the bioavailability and efficacy of N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide in vivo. Finally, more studies are needed to evaluate the safety and toxicity of N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide in humans, which will be essential for its clinical development.
Métodos De Síntesis
The synthesis of N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-1-methylpyrazole-3-carboxylic acid with benzylamine and 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a key factor in many diseases, and N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide has been shown to possess anti-inflammatory properties. Moreover, N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide has been studied for its potential neuroprotective effects in various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-benzyl-4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C17H15ClN4O |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
N-benzyl-4-chloro-1-methyl-N-pyridin-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-21-12-14(18)16(20-21)17(23)22(15-9-5-6-10-19-15)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
Clave InChI |
DJUUSTPWDZKXEF-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl |
SMILES canónico |
CN1C=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



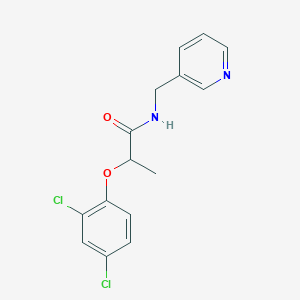
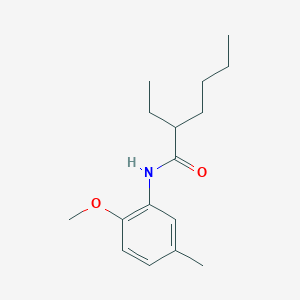
![4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline](/img/structure/B214186.png)
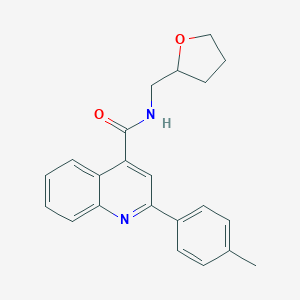
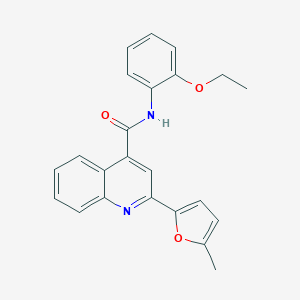
![Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214191.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B214194.png)
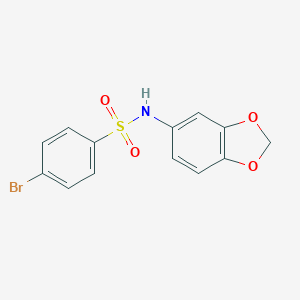
![N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B214196.png)
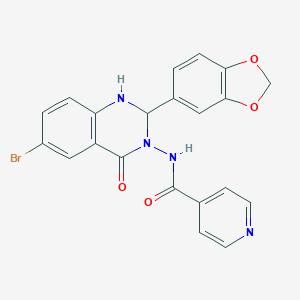
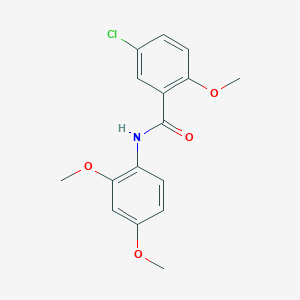
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-piperazin-1-ylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B214201.png)
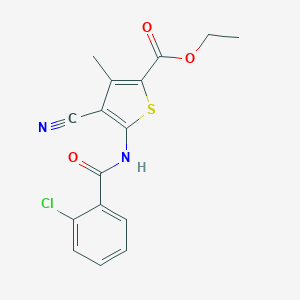
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)